4-methyl-2-(1H-pyrrol-1-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)thiazole-5-carboxamide
Description
This compound features a thiazole-5-carboxamide core with a 4-methyl group and a 2-(1H-pyrrol-1-yl) substituent. Its synthesis likely follows pathways analogous to substituted thiazole carboxamides, involving coupling reactions with amines .
Properties
IUPAC Name |
4-methyl-N-[oxan-4-yl(thiophen-2-yl)methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-13-17(26-19(20-13)22-8-2-3-9-22)18(23)21-16(15-5-4-12-25-15)14-6-10-24-11-7-14/h2-5,8-9,12,14,16H,6-7,10-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXJESYCNGFEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC(C3CCOCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-2-(1H-pyrrol-1-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)thiazole-5-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring, a pyrrole moiety, and additional functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have shown that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Key Findings:
- Cytotoxicity: The compound demonstrated an IC50 value of approximately 10 µM against human glioblastoma (U251) and melanoma (WM793) cell lines, indicating potent anticancer activity .
- Mechanism of Action: The anticancer effects are attributed to the induction of apoptosis through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U251 (Glioblastoma) | 10 | Apoptosis via caspase activation |
| WM793 (Melanoma) | 10 | Apoptosis via caspase activation |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored.
Research Highlights:
- Bacterial Inhibition: In vitro studies indicated that the compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 5 to 20 µg/mL .
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 20 |
Neuroprotective Effects
The neuroprotective properties of this compound have been investigated in models of neurodegeneration.
Study Insights:
- Protective Mechanism: The compound showed protective effects against oxidative stress-induced neuronal cell death. It was found to reduce reactive oxygen species (ROS) levels and enhance the expression of antioxidant enzymes .
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives, including our compound, in various therapeutic applications:
- Thiazole Derivatives in Cancer Therapy:
- Antimicrobial Efficacy:
Scientific Research Applications
The compound 4-methyl-2-(1H-pyrrol-1-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)thiazole-5-carboxamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing recent research findings and case studies.
Physical Properties
- Molecular Formula : C17H22N2O1S
- Molecular Weight : Approximately 302.44 g/mol
Pharmaceutical Development
The compound's structure suggests potential as a lead compound in drug development due to the presence of multiple heterocycles known for their biological activities. Research indicates that derivatives of thiazoles and pyrroles exhibit significant antibacterial, antifungal, and anticancer properties.
Case Study: Anticancer Activity
A study published in Molecules demonstrated that thiazole derivatives exhibited cytotoxic effects against various cancer cell lines. The incorporation of the pyrrole and thiophene structures could enhance these properties, suggesting that the compound may be effective against specific types of tumors .
Antimicrobial Properties
Research has shown that compounds containing thiazole rings possess antimicrobial activities. The combination of the thiazole with the pyrrole and thiophene groups may lead to synergistic effects, enhancing their efficacy against bacterial strains.
Case Study: Antibacterial Efficacy
In a comparative study, compounds similar to this structure were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the thiazole structure significantly improved antibacterial potency, suggesting that this compound could be further explored for similar applications .
Neuropharmacology
The pyrrole component is linked to neuroprotective effects, making this compound a candidate for research into treatments for neurodegenerative diseases. Its ability to cross the blood-brain barrier could facilitate its use in targeting neurological conditions.
Case Study: Neuroprotective Effects
In vitro studies have shown that compounds with similar structural motifs can inhibit neuroinflammatory pathways, potentially leading to therapeutic strategies for diseases like Alzheimer’s .
Comparison with Similar Compounds
Core Heterocycle Modifications
Pyridine vs. Pyrrole Substituents :
Analogs like 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide () replace the pyrrole ring with pyridine. Pyridine’s higher basicity may enhance interactions with acidic residues in biological targets, whereas pyrrole’s aromaticity and lower basicity could favor hydrophobic binding .Thiophene vs. Trifluoromethylphenyl Groups :
In 4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]thiazole-5-carboxamide (), the trifluoromethylphenyl group increases lipophilicity and metabolic stability compared to the thiophene-containing target compound. Thiophene’s sulfur atom may facilitate π-π stacking or coordinate metal ions in enzymes .
N-Substituent Variations
Tetrahydro-2H-pyran vs. Smaller Alkyl Groups :
Compounds such as 1-(2-chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxamide () share the tetrahydro-2H-pyran group, which improves solubility and reduces cytochrome P450-mediated metabolism compared to simpler alkyl chains .Thiophen-2-ylmethyl vs. Sulfonamide Derivatives :
The thiophen-2-ylmethyl group in the target compound contrasts with sulfonamide derivatives like 1-[(2,4-dichlorophenyl)methyl]-5-methyl-N-(thiophene-2-sulfonyl)-1H-pyrazole-3-carboxamide (). Sulfonamides often enhance binding to enzymes like carbonic anhydrase, while thiophen-2-ylmethyl may prioritize membrane permeability .
Comparative Data Table
Research Implications
- ADME Profile: The tetrahydro-2H-pyran group likely enhances oral bioavailability compared to non-cyclic substituents, as seen in .
- Synthetic Feasibility : Multi-step synthesis (e.g., hydrolysis and coupling in ) may limit scalability compared to one-pot reactions for simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
